

Application Notes and Protocols: Gluconic Acid as a Retarder in Cement Hydration Studies

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Compound of Interest

Compound Name: *Gluconic Acid*

Cat. No.: *B10763044*

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Audience: Researchers, scientists, and drug development professionals.

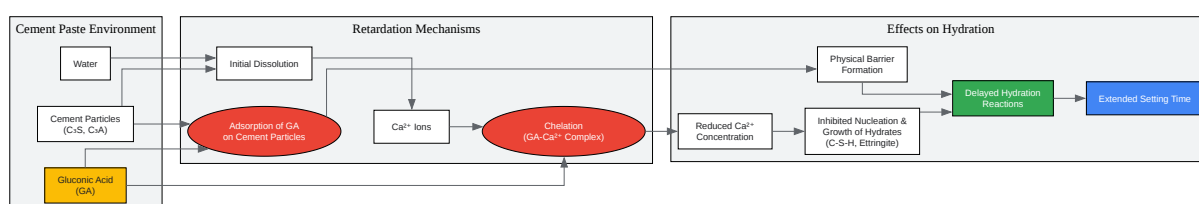
Introduction

Gluconic acid and its salt, sodium gluconate, are highly effective and widely used retarding admixtures in the concrete industry.[1][2] As hydroxycarboxylic acids, they delay the setting time of cement, which is crucial for processes such as transporting concrete over long distances, placing concrete in hot weather, and allowing for complex formwork.[3][4] Understanding the mechanism and quantitative effects of **gluconic acid** on cement hydration is essential for optimizing its use and developing new admixture technologies. These application notes provide a comprehensive overview of the role of **gluconic acid** as a cement retarder, including its mechanism of action, effects on cement properties, and detailed protocols for relevant experimental studies.

Mechanism of Action

The retarding effect of **gluconic acid** is primarily attributed to two key mechanisms: chelation of calcium ions and adsorption onto cement particles.[1][4] Upon addition to the cement paste, **gluconic acid** chelates the calcium ions (Ca^{2+}) released during the initial dissolution of cement phases, particularly tricalcium silicate (C_3S). [1][5] This complexation reduces the concentration of Ca^{2+} in the pore solution, which is critical for the nucleation and growth of hydration products like calcium silicate hydrate (C-S-H) and ettringite.[5][6]

Simultaneously, gluconate molecules adsorb onto the surface of the unhydrated cement particles and the newly formed hydration products.[6][7] This adsorbed layer acts as a physical barrier, hindering further contact between the cement grains and water, thereby slowing down the hydration reactions.[4] The combination of these actions extends the induction (or dormant) period of cement hydration, delaying the main heat evolution peak and consequently the setting of the cement paste.[1][3]



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Mechanism of cement hydration retardation by **gluconic acid**.

Quantitative Data Presentation

The following tables summarize the effects of **gluconic acid** (GA) and sodium gluconate (SG) on key cement properties. Dosages are typically expressed as a percentage by weight of cement (% bwoc).

Table 1: Effect of **Gluconic Acid** and Sodium Gluconate on Setting Time of Ordinary Portland Cement (OPC)

Admixture	Dosage (% bwoc)	Initial Setting Time (min)	Final Setting Time (min)	Reference
Control (OPC 53)	0.00	70	410	[1]
Gluconic Acid (GA)	0.02	100 (+43%)	450 (+10%)	[1]
0.04	120 (+71%)	480 (+17%)	[1]	
0.06	140 (+100%)	510 (+24%)	[1]	
0.08	160 (+129%)	540 (+32%)	[1]	
0.10	180 (+157%)	570 (+39%)	[1]	
Sodium Gluconate (SG)	0.06	101 (+44%)	468 (+14%)	[1]
0.15	~350 (+400%)	~1845 (+350%)	[8]	

Note: Percentages in parentheses indicate the increase relative to the control.

Table 2: Effect of **Gluconic Acid** and Sodium Gluconate on Compressive Strength of Concrete

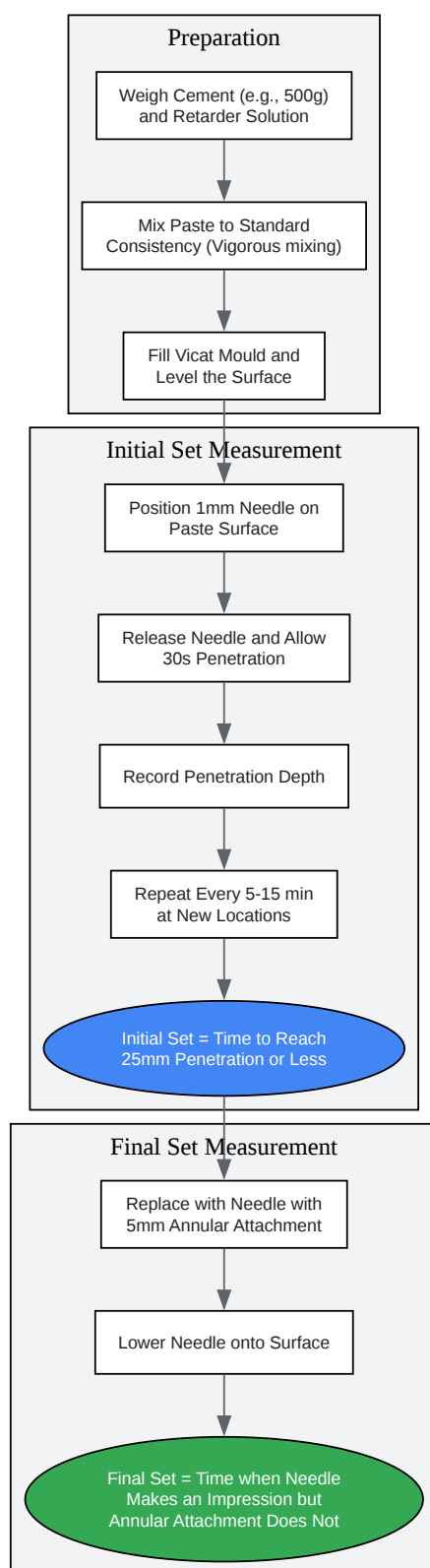
Admixture	Dosage (% bwoc)	3-Day Strength (MPa)	7-Day Strength (MPa)	28-Day Strength (MPa)	Reference
Control	0.00	18.25	27.50	38.50	[1]
Gluconic Acid (GA)	0.02	19.33	28.75	40.25	[1]
0.10	20.69	30.50	42.50	[1]	
Sodium Gluconate (SG)	0.02 - 0.08	~ Similar to control	~ Similar to control	~ Similar to control	[1]
0.10	Slight Decrease	Slight Decrease	Slight Decrease	[1]	
Varies	Decreased 1 & 3-day	-	Improved	[2][8]	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Setting Time (Vicat Needle Test)

This protocol determines the initial and final setting times of cement paste, a crucial indicator of the retarding effect.



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Experimental workflow for the Vicat needle test.

Protocol:

- Materials and Equipment:
 - Ordinary Portland Cement (OPC)
 - **Gluconic acid** solution of desired concentration
 - Distilled water
 - Vicat apparatus with 1mm initial setting needle and 5mm final setting needle with annular attachment[9][10]
 - Mixing bowl, trowel, stopwatch, and graduated cylinders[11]
- Procedure:
 1. Prepare a cement paste by mixing a pre-weighed amount of cement (e.g., 500g) with a specific volume of the **gluconic acid** solution. The amount of liquid should be sufficient to achieve a standard consistency.[11]
 2. Start the stopwatch at the moment water is added to the cement.[11]
 3. Mix the paste vigorously for 3-5 minutes until a uniform consistency is achieved.
 4. Fill the Vicat mould with the paste, level the surface, and place it under the Vicat apparatus.[10]
 5. For the initial setting time, lower the 1mm needle gently to touch the surface of the paste. Release the rod quickly and allow the needle to penetrate for 30 seconds.[12]
 6. Record the penetration depth. Repeat this measurement at regular intervals (e.g., every 10-15 minutes) on different spots of the paste surface.[11][12]
 7. The initial setting time is the elapsed time from the addition of water until the needle penetrates to a depth of 25 mm or less.[9][12]

8. For the final setting time, replace the initial needle with the needle for final set determination (1mm needle with a 5mm annular attachment).
9. Gently lower the needle onto the paste surface. The final set is considered to have occurred when the needle makes an impression, but the annular attachment fails to do so. [\[10\]](#) Record this elapsed time as the final setting time.

Heat of Hydration (Isothermal Calorimetry)

This protocol measures the heat flow of the cement hydration process over time, providing insights into the kinetics and the effect of the retarder on the reaction rate.

Protocol:

- Materials and Equipment:
 - Isothermal Calorimeter (e.g., TAM Air)[\[13\]](#)[\[14\]](#)
 - Cement and **gluconic acid** solution
 - Sample ampoules (e.g., 20 ml glass or plastic)[\[14\]](#)
 - Precision balance
 - Overhead stirrer or mixer[\[13\]](#)
- Procedure:
 1. Set the calorimeter to the desired testing temperature (e.g., 20°C).[\[13\]](#)
 2. Accurately weigh the cement and the **gluconic acid** solution for a specific water-to-cement (w/c) ratio (e.g., 0.5).[\[13\]](#)
 3. Mix the cement and solution externally for a fixed duration (e.g., 1 minute) using a stirrer. [\[13\]](#)
 4. Precisely weigh a specific amount of the fresh paste (e.g., 6.00 g) into a sample ampoule and seal it.[\[13\]](#)

5. Load the sealed ampoule into the calorimeter. A reference ampoule containing an inert material of similar heat capacity can be used in the reference channel.
6. Record the heat flow data for a specified period (e.g., 72 hours).[\[13\]](#)
7. Analyze the data to determine the end of the induction period, the time to reach the main hydration peak, and the total heat evolved. The retarding effect is observed as a delay in the main hydration peak and a prolongation of the induction period.[\[1\]](#)[\[3\]](#)

Compressive Strength Testing

This protocol assesses the effect of the retarder on the mechanical properties of the hardened concrete.

Protocol:

- Materials and Equipment:
 - Cement, fine aggregate (sand), coarse aggregate, and **gluconic acid** solution
 - Concrete mixer
 - Cylindrical or cubical molds (e.g., 100mm x 200mm cylinders)[\[15\]](#)
 - Tamping rod or vibrator
 - Curing tank or moist room
 - Compression testing machine[\[16\]](#)
- Procedure:
 1. Prepare the concrete mix by blending the components (cement, aggregates, water, and **gluconic acid** solution) in a mixer according to a specified mix design.
 2. Cast the fresh concrete into molds in layers, compacting each layer with a tamping rod or vibrator to remove entrapped air.
 3. Level the top surface and store the specimens in a moist environment for 24 hours.

4. Demold the specimens and transfer them to a curing tank or a moist room maintained at a standard temperature and humidity until the day of testing.
5. At the specified ages (e.g., 3, 7, and 28 days), remove the specimens from curing and test them for compressive strength using a compression testing machine.[15]
6. Apply the load at a constant rate until failure. Record the maximum load and calculate the compressive strength. Test multiple specimens for each batch to ensure statistical reliability.

Conclusion

Gluconic acid is a potent retarder that significantly influences the hydration kinetics and properties of cement-based materials. Its primary mechanisms of action, chelation and adsorption, effectively delay the setting time, which can be advantageous in many construction scenarios. While it can reduce early-age strength, the 28-day compressive strength is often comparable or even slightly enhanced with appropriate dosages.[1] The protocols outlined in these notes provide a standardized framework for researchers to quantitatively assess the impact of **gluconic acid** and other retarders on cement hydration, facilitating further innovation in concrete technology.

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